molecular formula C21H22N2O2 B2561603 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 946341-66-8

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2561603
CAS No.: 946341-66-8
M. Wt: 334.419
InChI Key: AEMMRFIOXAVEHA-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic small molecule featuring an isoxazole scaffold, a structure of high interest in medicinal chemistry for its potential biological activities. Isoxazole derivatives are frequently investigated as core structures in the discovery and development of new therapeutic agents due to their versatility and generally low cytotoxicity . Research into similar compounds indicates potential applications as protein kinase inhibitors, tubulin polymerization inhibitors, or apoptosis inducers, making them valuable tools in oncology research . The specific mechanism of action for this compound is an area of active investigation, but it is supplied to facilitate high-quality biochemical research and early-stage drug discovery efforts. Researchers can utilize this compound for target identification, mechanism-of-action studies, and in vitro assay development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-9-11-18(12-10-16)20-14-19(23-25-20)15-21(24)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMMRFIOXAVEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with hydroxylamine to form 4-methylbenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 3-phenylpropylamine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The target compound’s 1,2-oxazole ring differentiates it from thiadiazole-based analogs (e.g., compounds in ). Thiadiazoles contain two nitrogen and one sulfur atom, enhancing polarity and hydrogen-bonding capacity compared to the oxygen-containing oxazole. For example:

  • Compound 5e () : Features a 1,3,4-thiadiazole core with a 4-chlorobenzylthio substituent, contributing to higher melting points (132–134°C) due to increased molecular symmetry and polarity .
  • Compound: Contains a 1,2-oxazole (isoxazole) with a 5-methyl group, structurally closer to the target compound but paired with a sulfamoylphenyl side chain, which introduces hydrogen-bond donor-acceptor functionality .

Substituent Effects

Substituents on the heterocycle and acetamide side chain significantly influence physicochemical properties:

  • Compound 5f () : A methylthio group on thiadiazole reduces polarity compared to chlorobenzyl analogs, reflected in its higher melting point (158–160°C) .
  • Compound : The sulfamoylphenyl side chain introduces polar sulfonamide groups, likely reducing logP and improving water solubility compared to the target compound’s phenylpropyl chain .

Implications of Structural Differences

  • Bioactivity : Thiadiazole derivatives (e.g., 5e, 5f) are often explored as enzyme inhibitors or pesticides due to sulfur’s electron-withdrawing effects. In contrast, oxazole-based compounds like the target may exhibit enhanced metabolic stability owing to reduced susceptibility to oxidative degradation .
  • Solubility and Permeability : The target compound’s phenylpropyl chain likely improves blood-brain barrier penetration compared to ’s sulfamoylphenyl derivative, which prioritizes solubility for renal excretion .

Biological Activity

The compound 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O
  • Molecular Weight : 294.39 g/mol
  • SMILES Notation : CC(C(=O)N(CC1=CC=CC=C1)C2=CC=C(N=C2)C=C(C)C)=O

This compound features an oxazole ring, a phenylpropyl group, and an acetamide moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxazole rings have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies suggest that derivatives of oxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain oxazole derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in target cells.

Antimicrobial Activity

A study investigating the antimicrobial effects of oxazole derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating moderate potency compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth significantly. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Mechanistic studies revealed that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption.

Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

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